molecular formula C7H7IO5S B14197050 Methyl 2-iodylbenzene-1-sulfonate CAS No. 850078-97-6

Methyl 2-iodylbenzene-1-sulfonate

Cat. No.: B14197050
CAS No.: 850078-97-6
M. Wt: 330.10 g/mol
InChI Key: DCXKILJQEUZJKB-UHFFFAOYSA-N
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Description

Methyl 2-iodylbenzene-1-sulfonate is an aromatic compound featuring a benzene ring substituted with a sulfonate ester group at position 1 and an iodyl (IO₂⁻) group at position 2. The methyl ester moiety in the sulfonate group distinguishes it from ionic sulfonate salts. The sulfonate ester functionality may confer stability against hydrolysis compared to carboxylic esters, a property common to such compounds .

Properties

CAS No.

850078-97-6

Molecular Formula

C7H7IO5S

Molecular Weight

330.10 g/mol

IUPAC Name

methyl 2-iodylbenzenesulfonate

InChI

InChI=1S/C7H7IO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

DCXKILJQEUZJKB-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1I(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodylbenzene-1-sulfonate typically involves the iodination of methyl benzenesulfonate followed by oxidation. One common method includes the reaction of methyl benzenesulfonate with iodine monochloride (ICl) in the presence of a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{I} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{IO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of methyl 2-iodylbenzene-1-sulfonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The iodyl group can participate in oxidation reactions, converting substrates to their oxidized forms.

    Reduction: The compound can be reduced to form methyl 2-iodobenzene-1-sulfonate.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the iodyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of methyl 2-iodobenzene-1-sulfonate.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 2-iodylbenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing iodyl groups into aromatic compounds.

    Biology: Investigated for its potential as a labeling agent in biochemical assays.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-iodylbenzene-1-sulfonate involves the reactivity of the iodyl group. The iodyl group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This reactivity is mediated through the formation of reactive intermediates, such as iodyl radicals, which interact with molecular targets to exert their effects.

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural and Functional Differences :

  • Methyl 2-iodylbenzene-1-sulfonate is a covalent sulfonate ester, whereas Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8) is an ionic sulfonate salt. The latter’s sodium counterion enhances water solubility, making it suitable for industrial applications like surfactants or polymerization aids .
  • Reactivity : The ionic nature of Sodium 2-methylprop-2-ene-1-sulphonate facilitates rapid dissolution in polar solvents, while the methyl ester in Methyl 2-iodylbenzene-1-sulfonate likely improves solubility in organic media. The iodyl group in the latter may act as an oxidizing agent, a feature absent in the sodium sulfonate.

Methyl Esters of Carboxylic Acids

Functional Group Stability :

  • Methyl esters like methyl salicylate (Table 3 in ) and sandaracopimaric acid methyl ester (Figure 2 in ) hydrolyze more readily under acidic or basic conditions compared to sulfonate esters. Sulfonate esters, such as Methyl 2-iodylbenzene-1-sulfonate, exhibit greater hydrolytic stability due to the stronger sulfur-oxygen bonds .

Aromatic Sulfonates

Comparison with Dehydroabietic Acid Methyl Ester :

  • While dehydroabietic acid methyl ester (Figure 2 in ) is a diterpene derivative with a carboxylic ester, Methyl 2-iodylbenzene-1-sulfonate’s sulfonate ester and iodyl groups create distinct electronic effects. The electron-withdrawing sulfonate and iodyl groups may activate the benzene ring for electrophilic substitution, unlike the electron-donating groups in diterpene esters.

Data Tables

Table 1: Key Properties of Methyl 2-Iodylbenzene-1-Sulfonate and Analogues

Compound Functional Groups Solubility Reactivity/Applications
Methyl 2-iodylbenzene-1-sulfonate Sulfonate ester, iodyl Organic solvents* Electrophilic substitution, oxidation
Sodium 2-methylprop-2-ene-1-sulphonate Ionic sulfonate Water Surfactant, polymerization
Methyl salicylate Carboxylic ester Organic solvents Fragrance, topical analgesic

*Inferred based on sulfonate ester behavior.

Table 2: Hydrolytic Stability Comparison

Compound Type Hydrolysis Rate (Relative) Conditions
Carboxylic methyl esters High Acidic/alkaline
Sulfonate esters Low Neutral/alkaline

Research Findings and Gaps

  • The iodyl group in Methyl 2-iodylbenzene-1-sulfonate is understudied in the provided evidence, though analogous oxidizing agents are known in hypervalent iodine chemistry.
  • Sodium sulfonates (e.g., ) highlight the impact of counterions on solubility and reactivity, suggesting that Methyl 2-iodylbenzene-1-sulfonate’s methyl group enhances lipophilicity for organic reactions.

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